ARQ 531

Catalog No.
S519378
CAS No.
2095393-15-8
M.F
C25H23ClN4O4
M. Wt
478.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ARQ 531

CAS Number

2095393-15-8

Product Name

ARQ 531

IUPAC Name

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1

InChI Key

JSFCZQSJQXFJDS-QAPCUYQASA-N

SMILES

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Solubility

Soluble in DMSO

Synonyms

ARQ-531; ARQ531; ARQ 531;

Canonical SMILES

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Isomeric SMILES

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Description

The exact mass of the compound (2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone is 478.1408 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Acute Myeloid Leukemia (AML)

Specific Scientific Field: Hematology and Oncology

Summary of the Application: ARQ 531 has shown preclinical efficacy against Acute Myeloid Leukemia (AML), a common type of adult leukemia . The drug has demonstrated potent inhibition of Src family kinases (SFK) and Bruton’s tyrosine kinase (BTK), which are known to enhance oncogenesis in AML .

Methods of Application: The potency of ARQ 531 was examined in vitro using FLT3 wild type and mutated (ITD) AML cell lines and primary samples . The modulation of pro-survival kinases following ARQ 531 treatment was determined using AML cell lines .

Results or Outcomes: ARQ 531 treatment has shown anti-proliferative activity in vitro and impairs colony formation in AML cell lines and primary AML cells, independent of the presence of a FLT3 ITD mutation . It has also demonstrated decreased phosphorylation of oncogenic kinases targeted by ARQ 531, including SFK (Tyr416), BTK, and fms-related tyrosine kinase 3 (FLT3) .

Application in Chronic Lymphocytic Leukemia (CLL)

Summary of the Application: ARQ 531 has been shown to effectively inhibit both wild type and ibrutinib-resistant C481S-mutant BTK in CLL . It suppresses oncogenic BCR signaling in CLL cells resistant to ibrutinib and has demonstrated antitumor activity superior to ibrutinib in CLL .

Methods of Application: The potency of ARQ 531 and its binding kinetics were measured in enzymatic and Surface Plasmon Resonance (SPR) binding assays . Primary CLL B cells were negatively selected and treated with 1μM ARQ 531 . BCR signaling was investigated by immunoblot following a 1 hour drug incubation .

Results or Outcomes: At 72 hours, the viability of CLL cells treated with 0.1µM, 1.0µM, or 10.0µM ARQ 531 was found to be 94%, 67%, and 50% that of untreated samples, respectively . ARQ 531 demonstrates dose-dependent inhibition of BTK, AKT, and ERK phosphorylation . It also decreased CpG induced expression of CD40 by 25% and CD86 by 40% .

Application in Diffuse Large B-cell Lymphoma (DLBCL)

Summary of the Application: ARQ 531 has shown potential in the treatment of Diffuse Large B-cell Lymphoma (DLBCL), a common type of non-Hodgkin lymphoma . The drug has demonstrated superior antitumor activity compared to ibrutinib in DLBCL mouse models .

Methods of Application: The efficacy of ARQ 531 was evaluated in DLBCL mouse models . The drug was administered and its antitumor activity was compared with that of ibrutinib .

Results or Outcomes: ARQ 531 has demonstrated superior antitumor activity compared to ibrutinib in DLBCL mouse models . This suggests that ARQ 531 could be a promising therapeutic option for DLBCL .

Application in Richter’s Transformation

Summary of the Application: ARQ 531 has been investigated for its potential in treating Richter’s Transformation, a complication of chronic lymphocytic leukemia (CLL) where CLL transforms into a fast-growing type of lymphoma . The drug has shown superior antitumor activity compared to ibrutinib in models of Richter’s Transformation .

Methods of Application: The efficacy of ARQ 531 was evaluated in models of Richter’s Transformation . The drug was administered and its antitumor activity was compared with that of ibrutinib .

Results or Outcomes: ARQ 531 has demonstrated superior antitumor activity compared to ibrutinib in models of Richter’s Transformation . This suggests that ARQ 531 could be a promising therapeutic option for patients with Richter’s Transformation .

Application in Mantle Cell Lymphoma (MCL)

Summary of the Application: ARQ 531 has shown potential in the treatment of Mantle Cell Lymphoma (MCL), a rare form of non-Hodgkin lymphoma . The drug has demonstrated superior antitumor activity compared to ibrutinib in MCL mouse models .

Methods of Application: The efficacy of ARQ 531 was evaluated in MCL mouse models . The drug was administered and its antitumor activity was compared with that of ibrutinib .

Results or Outcomes: ARQ 531 has demonstrated superior antitumor activity compared to ibrutinib in MCL mouse models . This suggests that ARQ 531 could be a promising therapeutic option for MCL .

ARQ 531, also known as Nemtabrutinib, is a novel, potent, and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). It was developed to overcome resistance associated with irreversible BTK inhibitors like ibrutinib. The chemical structure of ARQ 531 is characterized by its complex arrangement, which includes a pyrrolopyrimidine core and various functional groups that enhance its binding affinity to the BTK enzyme. Its molecular formula is C25H23ClN4O4C_{25}H_{23}ClN_{4}O_{4}, with a molecular weight of approximately 478.9 g/mol .

To construct its complex structure. Key methods include:

  • Formation of the Pyrrolopyrimidine Core: This involves cyclization reactions that create the foundational structure.
  • Functionalization: Subsequent reactions introduce the chloro and phenoxy groups essential for its inhibitory activity.
  • Final Assembly: The final compound is purified through techniques such as chromatography to ensure high purity levels suitable for biological testing .

Preclinical studies have demonstrated that ARQ 531 exhibits significant biological activity against various cancer cell lines. It effectively inhibits the phosphorylation of BTK and other related kinases, leading to decreased survival signals in CLL cells resistant to traditional therapies. Notably, ARQ 531 has shown superior antitumor activity compared to ibrutinib in models of CLL, particularly against cells harboring the C481S mutation that confers resistance to irreversible inhibitors .

ARQ 531 is primarily being investigated for its therapeutic potential in treating B-cell malignancies, including:

  • Chronic Lymphocytic Leukemia (CLL)
  • Acute Myeloid Leukemia (AML)
  • Other B-cell malignancies resistant to existing therapies

Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with relapsed or refractory conditions .

Interaction studies have shown that ARQ 531 not only inhibits BTK but also affects other kinases within the BCR signaling pathway, including Src family kinases and fms-related tyrosine kinase 3 (FLT3). These interactions suggest a broader therapeutic potential beyond just targeting BTK, making it a candidate for combination therapies with other agents like venetoclax .

ARQ 531 shares similarities with several other kinase inhibitors but is unique due to its reversible binding mechanism and efficacy against resistant mutations. Below are some similar compounds:

Compound NameMechanismUnique Features
IbrutinibIrreversible BTK InhibitorFirst-generation BTK inhibitor; prone to resistance
AcalabrutinibIrreversible BTK InhibitorMore selective for BTK than ibrutinib
DasatinibMulti-kinase inhibitorTargets multiple pathways beyond BTK
GilteritinibFLT3 inhibitorPrimarily targets FLT3 mutations
VenetoclaxBCL-2 inhibitorInduces apoptosis in B-cell malignancies

ARQ 531's ability to effectively inhibit both wild-type and mutant forms of BTK distinguishes it from these other compounds, especially in contexts where resistance has developed .

Retrosynthetic Analysis and Published Synthetic Routes

Current industrial strategies disconnect ARQ 531 into three modular fragments:

  • Pyrrolo-pyrimidine core bearing the fused seven-aza-indole.
  • Biaryl ether side chain derived from methyl 2-chloro-4-phenoxy-benzoate.
  • Chiral 5-amino-2-hydroxymethyltetrahydropyran obtained from dihydro-levoglucosenone.

Table 1 Comparison of representative routes to key advanced intermediates

DisconnectionStep countLowest temperatureIsolated yieldKey innovationsSource
Ketone 3 via batch n-butyl-lithium metalation8−60 °C61% [1]Single-pot halogen–metal exchange39
Ketone 3 via sequential deprotonation–lithiation in flow6−30 °C≈65% (pilot-scale average) [1]Inline quench, residence-time control39
Biaryl ether fragment via dimethyl carbonate process290 °C>85% (each step) [2]Dimethyl carbonate as solvent and desiccant; controlled water content4
Aminotetrahydropyran from tri-O-acetyl-D-glucal (legacy)90 °C27% overall [3]Multiple protecting groups19
Aminotetrahydropyran from dihydro-levoglucosenone (renewed)260 °C>70% overall [4] [3]Enzyme-catalysed transamination plus reductive acetal opening18 19

The flow-enabled lithiation reduced step count and eased cryogenic demands, while the dimethyl carbonate sequence shortened isolation operations by eliminating Dean–Stark dehydration [2].

Biocatalytic Methodologies

Merck scientists evolved and immobilised a transaminase to convert dihydro-levoglucosenone to the corresponding bicyclic amine intermediate in water-saturated 2-methyltetrahydrofuran [4].

  • At 60 °C using eight per cent enzyme on ECR8415 resin, ninety-two per cent substrate conversion was achieved in seven hours with a diastereomeric ratio of twenty-two to one [4].
  • Simple filtration followed by crystallisation of the tosylate salt furnished the product in seventy-three per cent isolated yield and a diastereomeric ratio of fifty-one to one [4].
  • Lowering the total enzyme loading to two per cent still gave ninety-seven per cent conversion after one-hundred-twenty hours without loss of selectivity, demonstrating enzyme productivity that supports tonne-scale manufacture [4].

Table 2 Metrics for the immobilised transaminase step

ParameterAqueous free enzymeImmobilised enzyme
Enzyme loading (weight %)208 → 2
Reaction mediumBufferWater-saturated 2-methyltetrahydrofuran
Conversion after 24 h>90% [4]>95% [4]
Diastereomeric ratio13 : 1 [4]>50 : 1 after crystallisation [4]
Need for acetone stripping/pH controlRequired [4]Not required [4]

Sulfolane-Mediated Reductive Acetal Opening Mechanism

Opening the bicyclic acetal of the transaminase product is accomplished with boron trifluoride diethyl etherate and triethylsilane in a fifty–fifty mixture of sulfolane and anisole [3]. Kinetic and spectroscopic studies revealed that sulfolane coordinates to boron trifluoride, enabling in situ generation of diborane, the true reductant, which delivers the amino-tetrahydropyran with stereoretention [5] [3].
Key mechanistic findings:

  • Diborane forms only when sulfolane is present; replacement with dimethyl sulfoxide shuts down formation, confirming solvent participation [5].
  • Reaction proceeds cleanly at forty degrees Celsius; competing over-reduction is suppressed by the high polarity and poor hydrogen-donor character of sulfolane [3].
  • Isolated yield of the ring-opened alcohol exceeds ninety-five per cent on one-hundred-gram scale, with no detectable epimerisation at the C-2 stereocentre [3].

Process Chemistry Optimisations

  • Sequential deprotonation–lithiation flow process
    Transition from batch n-butyl-lithium to a sequential methyllithium followed by n-butyl-lithium quench in a tubular reactor raised robustness: average kilogram-scale isolated yield sixty-five per cent with ninety-nine-point-nine per cent purity; temperature was relaxed to minus thirty degrees Celsius [1].

  • Biaryl ether manufacture
    Using dimethyl carbonate as both solvent and dehydrating agent removed azeotropic distillations; controlling water to below one hundred parts per million suppressed hydrolytic impurity formation, delivering the ether in eighty-eight per cent assay yield and avoiding low-melting oiling phenomena [2].

  • Pilot-scale automation
    Data-rich experimentation combined with dynamic response-surface modelling defined a robust design space for the nucleophilic aromatic substitution that forms the active pharmaceutical ingredient, allowing continuous monitoring and rapid scale-up without additional solvent swaps [6].

Green Chemistry Considerations

Table 3 Environmental improvements across the updated route

MetricLegacy routeOptimised routeChangeSource
Step count to aminotetrahydropyran92−78%19
Overall yield to aminotetrahydropyran27%>70%+>27 percentage points19
Process mass intensity for aminotetrahydropyran>300<20>94% reduction19
Lowest temperature in lithiation sequence−60 °C−30 °CEnergy saving39
Organometallic reagent excess3.0 equivalents1.1 equivalents−63%37
Use of petroleum-based polar aprotic solventsDimethylformamide, N-methyl-pyrrolidoneReplaced by dimethyl carbonate and 2-methyltetrahydrofuranEliminated hazardous solvents4 18

The biorenewable origin of dihydro-levoglucosenone and 2-methyltetrahydrofuran, coupled with solvent recycling of sulfolane, addresses several of the twelve principles of green chemistry, notably waste prevention, safer solvents and auxiliaries, energy efficiency, and use of renewable feedstocks [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

478.1407829 g/mol

Monoisotopic Mass

478.1407829 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JTZ51LIXN4

Drug Indication

Treatment of mature B-cell malignancies

Wikipedia

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

Explore Compound Types